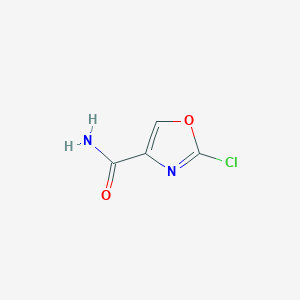2-Chlorooxazole-4-carboxamide
CAS No.: 1025468-33-0
Cat. No.: VC2843071
Molecular Formula: C4H3ClN2O2
Molecular Weight: 146.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1025468-33-0 |
|---|---|
| Molecular Formula | C4H3ClN2O2 |
| Molecular Weight | 146.53 g/mol |
| IUPAC Name | 2-chloro-1,3-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C4H3ClN2O2/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) |
| Standard InChI Key | WZUJLANUVXHIOP-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(O1)Cl)C(=O)N |
| Canonical SMILES | C1=C(N=C(O1)Cl)C(=O)N |
Introduction
2-Chlorooxazole-4-carboxamide is a chemical compound with the CAS number 1025468-33-0. It belongs to the oxazole class of compounds, which are five-membered heterocyclic rings containing oxygen and nitrogen. This compound is specifically modified with a chloro group at the 2-position and a carboxamide group at the 4-position of the oxazole ring.
Synthesis and Availability
2-Chlorooxazole-4-carboxamide can be synthesized through various organic chemistry methods, often involving the modification of existing oxazole derivatives. It is commercially available from several chemical suppliers, such as BLDpharm and Ambeed, in high purity (typically 95% or higher) and various quantities (e.g., 1g) .
Applications and Research
While specific applications of 2-Chlorooxazole-4-carboxamide are not widely documented, compounds within the oxazole class are generally of interest in pharmaceutical and agricultural chemistry due to their potential biological activities. Oxazoles can act as intermediates in the synthesis of more complex molecules with therapeutic properties.
Safety and Handling
2-Chlorooxazole-4-carboxamide is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume